4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C21H22N6O3 and its molecular weight is 406.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound, also known as 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzamide, has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .
Result of Action
The compound exhibits superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Biologische Aktivität
The compound 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide is a complex organic molecule exhibiting potential biological activities. This article reviews its biological activity based on existing literature, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Structure and Synthesis
The compound is characterized by a multi-ring structure that combines a pyrazole moiety with a cyclopenta[d]pyrimidine core. The synthesis typically involves the condensation of 3,5-dimethylpyrazole with various acylating agents to yield the final product. The detailed synthetic pathway often includes steps such as cyclization and functional group modifications to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar pyrazole derivatives. For instance, compounds containing the pyrazole ring have shown significant cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups on the phenyl ring has been correlated with increased potency against tumor cells .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 10 | Induces apoptosis |
Compound B | HeLa | 15 | Inhibits tubulin polymerization |
Target Compound | A549 | TBD | TBD |
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. Compounds similar to the target compound exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity
Compound | Pathogen Tested | MIC (µg/mL) | Activity Type |
---|---|---|---|
Compound C | E. coli | 32 | Bactericidal |
Compound D | S. aureus | 16 | Bacteriostatic |
Target Compound | TBD | TBD | TBD |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : The compound may induce G2/M phase arrest in cancer cells, preventing their division.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the pyrazole and cyclopenta[d]pyrimidine moieties significantly influence biological activity. For example:
- Substituents on the benzamide group can enhance binding affinity to target proteins.
- The presence of methyl groups in the pyrazole ring appears to increase lipophilicity, improving cellular uptake.
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the anticancer efficacy of a series of pyrazole derivatives, including the target compound, against lung cancer cell lines. Results indicated that modifications in the acetamido group led to enhanced cytotoxicity compared to non-substituted analogs .
- Antimicrobial Assessment : Another study assessed various pyrazole derivatives for their antimicrobial properties against clinical isolates of resistant bacterial strains. The target compound demonstrated promising activity, suggesting potential for development as an antimicrobial agent .
Eigenschaften
IUPAC Name |
4-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c1-12-10-13(2)27(25-12)21-24-17-5-3-4-16(17)20(30)26(21)11-18(28)23-15-8-6-14(7-9-15)19(22)29/h6-10H,3-5,11H2,1-2H3,(H2,22,29)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAWVRFCUATTQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.